(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with a morpholine ring and a styryl sulfonyl group, which may contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.
Introduction of the Styryl Sulfonyl Group: The styryl sulfonyl moiety can be introduced via a sulfonylation reaction, where a styryl sulfonyl chloride reacts with the pyrrolo[3,4-d]pyrimidine intermediate.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of a halogenated intermediate with morpholine under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrrolo[3,4-d]pyrimidine core or the sulfonyl group, potentially yielding amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.
Nucleophiles: Including amines, thiols, or alcohols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Thiols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.
Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a candidate for drug development.
Receptor Binding: It could interact with specific receptors, influencing biological pathways.
Medicine
Drug Development:
Diagnostics: It might be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: For the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine exerts its effects involves:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways: The compound could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)thiomorpholine: Contains a thiomorpholine ring.
Uniqueness
Structural Features: The presence of the morpholine ring in (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine may confer unique chemical and biological properties compared to its analogs.
Reactivity: Differences in reactivity due to the electronic and steric effects of the morpholine ring.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-2-4-16(5-3-15)6-11-27(24,25)23-13-17-12-20-19(21-18(17)14-23)22-7-9-26-10-8-22/h2-6,11-12H,7-10,13-14H2,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWEBWZYXLFSE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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